Betahistine dihydrochloride
Übersicht
Beschreibung
Betahistine dihydrochloride is a histamine analogue medicine that is used to treat symptoms of Ménière’s syndrome such as dizziness (vertigo), ringing in the ears (tinnitus), loss of hearing and nausea . It works by improving the blood flow in the inner ear which reduces the pressure of excess fluid there . This medicine lowers the build-up of pressure .
Synthesis Analysis
Betahistine dihydrochloride is synthesized from 2-pyridineethanol . During the synthesis, seven impurities were identified, among which four impurities such as N-acetyl betahistine, 2- (pyridine-2-yl)ethyl acetate, N-methyl betahistine and N-methyl-2- (pyridine-2-yl)prop-2-en-1-amine are not reported in the literature .Molecular Structure Analysis
The molecular formula of Betahistine dihydrochloride is C8H14Cl2N2 . The structure of betahistine is shown in Figure1 .Chemical Reactions Analysis
Betahistine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine .Physical And Chemical Properties Analysis
Betahistine dihydrochloride is a white to light yellow crystalline powder .Wissenschaftliche Forschungsanwendungen
-
Treatment of Ménière’s Disease
- Application : Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease .
- Method : The recommended therapeutic dose for adults ranges from 24 to 48 mg given in doses divided throughout the day .
- Results : Studies have shown a reduction in symptoms of vertigo and, to a lesser extent, tinnitus, but conclusive evidence is lacking at present .
-
Pharmacokinetics Study
- Application : Betahistine dihydrochloride has been studied for its pharmacokinetics and dose proportionality .
- Method : A single dose of betahistine in the form of an 8, 16, or 24 mg tablet was administered to subjects in a randomized, cross-over, three-period, three-sequence design separated by a one-week washout period between dosing .
- Results : The study demonstrated that betahistine showed linear pharmacokinetics (dose proportionality) in an Arabic population over the investigated therapeutic dose range of 8–24 mg .
-
Treatment of Vertigo
- Application : Betahistine dihydrochloride is commonly prescribed for balance disorders or to alleviate vertigo symptoms .
- Method : The treatment involves oral administration of betahistine dihydrochloride .
- Results : Some studies suggest a reduction of vertigo with betahistine, but all these effects may have been caused by bias in the methods .
-
Weight Loss
- Application : Betahistine hydrochloride has been found to reduce weight in specific populations .
- Method : The medication was administered continuously to the subjects .
- Results : A study published in the “International Journal of Obesity” found the medication significantly reduced weight in obese women below the age of 50 .
-
Vestibular Rehabilitation
- Application : Betahistine has been used in conjunction with vestibular rehabilitation to improve the quality of life and reduce the risk of falling in patients with Ménière’s disease .
- Method : Patients underwent vestibular rehabilitation (Tetrax biofeedback) and were administered betahistine .
- Results : Both betahistine and vestibular rehabilitation improved the quality of life and reduced the risk of falling in patients with Ménière’s disease .
-
Vestibular Compensation
- Application : Betahistine has been studied for its effects on vestibular compensation after unilateral labyrinthectomy .
- Method : Betahistine dihydrochloride was continuously administered to the subjects at doses of 100 and 200 mg/kg/day using an osmotic minipump .
- Results : Betahistine facilitated the late process of vestibular compensation in the subjects .
-
Vestibular Paroxysmia
- Application : Betahistine dihydrochloride has been suggested for the treatment of vestibular paroxysmia .
- Method : The medication is administered orally .
- Results : While there are anecdotal reports and clinical experiences suggesting the effectiveness of Betahistine dihydrochloride in treating vestibular paroxysmia, more rigorous scientific studies are needed to confirm these findings .
-
Vestibular Evoked Myogenic Potentials
- Application : Betahistine dihydrochloride has been studied for its effects on vestibular evoked myogenic potentials .
- Method : The medication is administered orally .
- Results : Some studies suggest that Betahistine dihydrochloride can affect vestibular evoked myogenic potentials, but more research is needed to confirm these findings .
-
Vestibular System
- Application : Betahistine dihydrochloride has been studied for its effects on the vestibular system .
- Method : The medication is administered orally .
- Results : Some studies suggest that Betahistine dihydrochloride can affect the vestibular system, but more research is needed to confirm these findings .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFMHARQUBJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
Record name | Betahistine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10204355 | |
Record name | Betahistine hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betahistine dihydrochloride | |
CAS RN |
5579-84-0 | |
Record name | Betahistine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betahistine hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betahistine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAHISTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49K58SMZ7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.